2-(2-Fluorophenyl)ethanethioamide
Description
Significance of the Thioamide Functional Group as an Amide Bioisostere in Contemporary Organic Chemistry and Chemical Biology
The amide bond is a cornerstone of peptide and protein structures and is a prevalent feature in a vast number of pharmaceutical agents. However, its susceptibility to enzymatic hydrolysis can limit the in vivo stability and bioavailability of drug candidates. scbt.comnih.govnist.gov This has led to the extensive exploration of bioisosteres, which are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.
The thioamide group, where the carbonyl oxygen of an amide is replaced by a sulfur atom, stands out as a classical and highly valuable bioisostere. scbt.com This single-atom substitution, while seemingly subtle, imparts significant changes to the molecule's properties. Thioamides are structurally very similar to amides, maintaining a planar geometry, but they exhibit distinct electronic and steric characteristics. The carbon-sulfur double bond is longer than a carbon-oxygen double bond, and the carbon-nitrogen bond in a thioamide has a greater degree of double bond character, leading to a higher rotational barrier.
These differences translate into altered biological and pharmacological profiles. The replacement of an amide with a thioamide can enhance metabolic stability by reducing susceptibility to protease-mediated cleavage. Furthermore, thioamides can exhibit different hydrogen bonding capabilities; the thioamide proton is a better hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. These altered interaction capabilities can lead to modified binding affinities and selectivities for biological targets. Consequently, the thioamide moiety is a crucial tool in drug design and chemical biology for fine-tuning the properties of bioactive molecules.
Role of Fluorine Substitution in Modulating Molecular Properties and Reactivity in Organic Compounds
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen, allowing it to act as a hydrogen mimic in some contexts. The unique properties of fluorine can lead to profound changes in a molecule's behavior.
Key effects of fluorine substitution include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug. scbt.com
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Acidity and Basicity: Due to its strong electron-withdrawing nature, fluorine can significantly alter the pKa of nearby acidic or basic functional groups. This can influence a compound's ionization state at physiological pH, affecting its solubility, absorption, and receptor interactions.
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic effects, potentially locking it into a bioactive conformation.
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.
The ortho-positioning of the fluorine atom on the phenyl ring in 2-(2-Fluorophenyl)ethanethioamide is particularly noteworthy. An ortho-fluoro substituent can exert strong inductive electron withdrawal and can influence the conformation of the side chain through steric and electronic interactions with the thioamide group.
Overview of this compound as a Specific Instance of a Fluorinated Aryl Ethanethioamide for Focused Research
This compound is a specific chemical entity that combines the structural features of a thioamide and a fluorinated aromatic ring. While detailed research on this exact compound is limited in publicly available literature, its structure suggests it as a prime candidate for chemical and biological investigation.
Chemical Profile:
| Property | Data |
| Chemical Formula | C8H8FNS |
| Molecular Weight | 169.22 g/mol |
| CAS Registry Number | 39184-82-2, 1016739-02-8 |
| IUPAC Name | This compound |
Data sourced from multiple chemical databases. The presence of two CAS numbers may indicate different suppliers or registration times.
The synthesis of this compound, while not specifically documented, would likely follow established methods for thioamide formation. A common route would be the thionation of the corresponding amide, 2-(2-fluorophenyl)acetamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Another potential synthetic pathway is the Willgerodt-Kindler reaction, which can be used to prepare arylthioamides.
Potential Research Significance:
The combination of the thioamide group as a stable amide bioisostere and the ortho-fluoro substituent positions this compound as a molecule of interest for several research avenues:
Medicinal Chemistry: Given that thioamides and fluorinated compounds often exhibit a range of biological activities, this molecule could be screened for various therapeutic properties, including as an antimicrobial, antifungal, or anticancer agent.
Chemical Biology: It could serve as a chemical probe to study the interactions of fluorinated thioamides with biological systems, providing insights into the role of fluorine in molecular recognition.
Materials Science: The unique electronic properties conferred by the fluorine and sulfur atoms could make this and similar compounds interesting for the development of novel organic materials.
Advanced Synthetic Methodologies for this compound and Analogous Structures
The synthesis of thioamides, such as this compound, is a significant focus in organic chemistry due to their utility as versatile intermediates in the creation of sulfur-containing heterocyclic compounds and their presence in various biologically active molecules. organic-chemistry.org This article delves into advanced and contemporary methodologies for the preparation of these valuable compounds, with a particular focus on strategies applicable to fluorinated aryl-containing systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVSUKQGBMVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016739-02-8 | |
| Record name | 2-(2-fluorophenyl)ethanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic and Structural Characterization of 2 2 Fluorophenyl Ethanethioamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(2-Fluorophenyl)ethanethioamide, distinct signals corresponding to the aromatic protons and the ethanethioamide moiety are observed. The protons on the fluorophenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts and coupling constants of these aromatic protons provide valuable information about their relative positions on the ring. The protons of the ethyl group in the ethanethioamide chain will also show characteristic signals, typically a quartet and a triplet, if adjacent to each other, although the specific pattern can be influenced by the thioamide group.
Table 1: Representative ¹H NMR Data for Phenyl-Substituted Amides and Thioamides
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | - | 8.61 (s, NH), 11.31 (s, NH) bas.bg |
| N-(tert-butyl)-3-phenylprop-2-en-1-imine | CDCl₃ | 8.03 (t, N=CH), 7.50 – 7.43 (m, Ar-H), 7.38 – 7.26 (m, Ar-H), 6.97 – 6.90 (m, CH=CH), 1.25 (s, 3 × CH₃) rsc.org |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | CDCl₃ | 3.52 (6H, 2CH₃), 4.62 (1H, CH), 7.22–8.90 (9H, Ar) nih.gov |
Note: This table provides examples of ¹H NMR data for related structures to illustrate typical chemical shift ranges. Data for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbon of the thioamide group (C=S) is particularly noteworthy, typically appearing at a downfield chemical shift compared to the carbonyl carbon of an analogous amide. rsc.org The carbon atoms of the fluorophenyl ring will also have characteristic chemical shifts, which are influenced by the electron-withdrawing effect of the fluorine atom and the thioamide substituent. The signals for the carbon atoms directly bonded to fluorine will often appear as doublets due to carbon-fluorine coupling.
Table 2: Representative ¹³C NMR Data for Phenyl-Substituted Amides and Thioamides
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| tert-Butyl (tert-butoxycarbonyl)(3,4-difluorophenylcarbonothioyl) carbamate | CDCl₃ | 206.2 (C=S) rsc.org |
| 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione | - | 72.16 (spiro-C), 157.52 (C=O), 173.56 (C=O) bas.bg |
| N-(tert-butyl)-3-phenylprop-2-en-1-imine | CDCl₃ | 157.21, 140.93, 135.91, 129.28, 128.84, 128.73, 127.06, 57.12, 29.66 rsc.org |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | CDCl₃ | 169.6, 168.2, 154.4, 144.00, 142.4, 130.8, 129.6, 128.2, 127.4, 126.8, 126.00, 115.2, 55.8 nih.gov |
Note: This table provides examples of ¹³C NMR data for related structures to illustrate typical chemical shift ranges. Data for this compound may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to characterize fluorine-containing compounds. researchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons on the aromatic ring can provide additional structural information. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. ucsb.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. Key absorptions would include the N-H stretching vibration of the thioamide group, typically in the range of 3100-3500 cm⁻¹. The C=S stretching vibration, a key feature of the thioamide group, is generally found in the region of 800-1400 cm⁻¹, although its position can be variable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group will also be present, usually in the range of 1000-1300 cm⁻¹.
Table 3: Representative IR Absorption Frequencies for Related Compounds
| Compound | Key Functional Group | Absorption Frequency (cm⁻¹) |
|---|---|---|
| N-(3-Acetyl-2-thienyl)-2-bromoacetamide | Amide C=O | 1660, 1640 mdpi.com |
| N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | Amide C=O, Imide C=O | 1773, 1719, 1693, 1635 mdpi.com |
| N-(tert-butyl)-3-phenylprop-2-en-1-imine | C=N | 1625 rsc.org |
Note: This table provides examples of IR data for related structures to illustrate typical absorption ranges. Data for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS provides the molecular weight of the compound, confirming its elemental composition. nist.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thioamides may involve cleavage of the C-N bond or the C-C bond adjacent to the thioamide group. The presence of the fluorine atom and the phenyl ring will also influence the fragmentation, leading to characteristic fragment ions that can be used to piece together the molecular structure. nih.govnih.gov
X-ray Diffraction (XRD) Studies for Solid-State Molecular and Crystal Structures
X-ray diffraction (XRD) on a single crystal of this compound can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique reveals precise bond lengths, bond angles, and torsion angles. For instance, XRD studies on related acetamide (B32628) structures have shown how intermolecular interactions, such as N—H⋯O hydrogen bonds, can lead to the formation of chains and other supramolecular architectures in the crystal lattice. nih.govresearchgate.net In the case of this compound, XRD would elucidate the planarity of the thioamide group, the orientation of the fluorophenyl ring relative to the thioamide moiety, and any intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, that dictate the crystal packing. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione |
| N-(tert-butyl)-3-phenylprop-2-en-1-imine |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole |
| tert-Butyl (tert-butoxycarbonyl)(3,4-difluorophenylcarbonothioyl) carbamate |
| N-(3-Acetyl-2-thienyl)-2-bromoacetamide |
| N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide |
| 2-azido-N-(4-fluorophenyl)acetamide |
Theoretical and Computational Investigations of 2 2 Fluorophenyl Ethanethioamide
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like 2-(2-Fluorophenyl)ethanethioamide. ajrcps.comresearchgate.net DFT methods, such as the B3LYP functional, are frequently used because they offer a good balance between computational cost and accuracy for medium-sized organic molecules. ajrcps.comresearchgate.net These calculations allow for the optimization of the molecular geometry and the prediction of various chemical and physical properties from first principles.
Electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. A common method for quantifying this is the Mulliken population analysis, which estimates partial atomic charges based on the molecule's calculated wavefunction. wikipedia.orgresearchgate.net
In this compound, the distribution of charges is heavily influenced by the presence of highly electronegative atoms: fluorine, nitrogen, and sulfur. The fluorine atom, being the most electronegative element, withdraws electron density significantly from the phenyl ring, particularly from the carbon atom to which it is attached (C2'). The nitrogen and sulfur atoms of the thioamide group also exhibit negative partial charges, with the sulfur atom being a site of significant electron density. The hydrogen atom attached to the nitrogen (the amide hydrogen) becomes electron-deficient, bearing a partial positive charge, which makes it acidic and a potential hydrogen bond donor.
Table 1: Representative Mulliken Partial Atomic Charges for this compound (Note: These are illustrative values based on theoretical principles, as specific published data for this exact molecule is not available. Actual values would be obtained from a specific DFT calculation.)
| Atom | Expected Partial Charge (e) | Rationale |
|---|---|---|
| F | -0.25 to -0.40 | High electronegativity, strong inductive electron withdrawal. |
| S | -0.30 to -0.50 | High electron density, characteristic of a thioamide group. |
| N | -0.20 to -0.35 | Electronegative atom in the thioamide linkage. |
| C (Thio-carbonyl) | +0.20 to +0.35 | Electron deficient due to bonding with electronegative S and N atoms. |
| H (on N) | +0.15 to +0.25 | Electron deficient, making it a hydrogen bond donor. |
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around its single bonds. The key rotatable bonds are the C-C bond between the phenyl ring and the thioacetyl group, and the C-N bond of the thioamide group.
Rotation around these bonds is not entirely free; it is hindered by energy barriers known as rotational barriers. These barriers arise from steric hindrance and electronic effects between different parts of the molecule. For instance, the rotation of the phenyl group is influenced by the interaction of the ortho-fluorine atom with the side chain. Computational studies on similar N-aryl amides and thioacetamides have shown that specific conformations (e.g., cis and trans isomers around the C-N bond) have different stabilities. nih.govnih.gov The calculation of the potential energy surface (PES) by systematically rotating these bonds can identify the most stable (lowest energy) conformation and the energy required to transition between different conformers. mdpi.com For phenyl-substituted ureas and amides, rotational barriers for the aryl group can be in the range of 2-6 kcal/mol, while rotation about the C-N amide bond is significantly more hindered, with barriers often exceeding 8 kcal/mol. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. taylorandfrancis.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the thioamide group and the π-system of the fluorophenyl ring, which are the most electron-rich areas. The LUMO is likely distributed over the π-antibonding orbitals of the same systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com
Table 2: Illustrative FMO Properties for this compound (Note: These are representative values based on typical DFT calculations for similar aromatic thioamides.)
| Parameter | Illustrative Value (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital. Related to ionization potential. |
| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital. Related to electron affinity. |
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using conceptual DFT. physchemres.orgnih.gov These descriptors provide quantitative measures of a molecule's reactivity.
Chemical Potential (μ) : This represents the "escaping tendency" of electrons from a system. A more negative chemical potential indicates higher stability and less likelihood of donating an electron. nih.gov It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. ias.ac.inresearchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. nih.gov It is calculated as η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher value indicates a better electrophile. nih.gov It is calculated as ω = μ² / (2η).
Table 3: Calculated Global Reactivity Descriptors for this compound (Note: These values are derived from the illustrative FMO energies in Table 2.)
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 | Indicates good overall stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.50 | Suggests a moderately hard molecule with reasonable kinetic stability. |
Impact of Fluorine Substitution on Electronic Properties and Reactivity
The substitution of a hydrogen atom with a fluorine atom at the ortho-position of the phenyl ring has a profound effect on the electronic properties and reactivity of the molecule. acs.orgnih.gov Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density on the aromatic ring, making it less susceptible to electrophilic attack.
Analysis of Hydrogen Bonding Interactions and Their Contribution to Molecular Behavior
The thioamide group (-CSNH-) in this compound is a key functional group for forming hydrogen bonds, which are crucial in determining the molecule's behavior in condensed phases and biological systems. libretexts.orgkhanacademy.org A hydrogen bond requires a hydrogen bond donor (an electronegative atom covalently bonded to hydrogen) and an acceptor (an electronegative atom with a lone pair). libretexts.org
In this molecule:
Hydrogen Bond Donor : The N-H group of the thioamide is a potent hydrogen bond donor. Computational studies have shown that the N-H bond in a thioamide is a stronger hydrogen bond donor than the N-H bond in a corresponding amide. nih.govchemrxiv.org
Hydrogen Bond Acceptor : The sulfur atom, with its lone pairs of electrons, acts as a hydrogen bond acceptor. However, it is generally considered a weaker acceptor compared to the oxygen atom in an amide. chemrxiv.orgnih.gov
These hydrogen bonding interactions (N-H···S) can lead to the formation of dimers or extended chain-like structures in the solid state, significantly influencing the crystal packing and physical properties like melting point. The specific geometry of these hydrogen bonds can also affect the stability of different molecular conformations. nih.govacs.org
Computational Modeling of Reaction Mechanisms and Transition States
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific research focused on the computational modeling of reaction mechanisms and transition states for the compound this compound.
While computational studies, particularly those employing Density Functional Theory (DFT), are prevalent for structurally related molecules such as acetamide (B32628), thioacetamide, and thiourea (B124793) derivatives, this specific fluorinated ethanethioamide has not been the subject of such detailed theoretical investigation into its reaction pathways. These studies on analogous compounds often explore their synthesis, reactivity, and potential biological activities by mapping out the energy landscapes of proposed reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
The transition state, a high-energy, transient configuration along the reaction coordinate, represents the energy barrier that must be overcome for a reaction to proceed. Identifying the geometry and energy of transition states is a primary goal of computational reaction mechanism studies, as it allows for the determination of activation energies and reaction rates.
Typically, such computational investigations would involve the following:
Mapping Potential Energy Surfaces: Calculating the energy of the molecular system as a function of the geometric changes that occur during a reaction.
Locating Stationary Points: Identifying the structures of reactants, products, and any intermediates, which correspond to minima on the potential energy surface.
Transition State Searching: Employing specialized algorithms to locate the saddle points on the potential energy surface that correspond to the transition states of specific reaction steps.
Frequency Calculations: Performing calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to connect it to the corresponding reactant and product, thereby verifying the proposed mechanism.
Interactive Data Table: Hypothetical Data for a Reaction Step This table is for illustrative purposes only, as no specific data for this compound was found.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|
| Reactants | 0.0 | 0 |
| Transition State | +25.0 | 1 |
The lack of published data on the computational modeling of reaction mechanisms for this compound suggests a gap in the current body of scientific research. Future studies could provide valuable insights into the reactivity of this compound, including the influence of the ortho-fluorine substitution on reaction barriers and pathways. Such research would be a valuable addition to the broader understanding of thioamide chemistry.
Reactivity and Mechanistic Studies of 2 2 Fluorophenyl Ethanethioamide and Its Derivatives
Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Moiety
The thiocarbonyl group (C=S) in 2-(2-Fluorophenyl)ethanethioamide is the primary site of its reactivity. Compared to their amide counterparts, thioamides exhibit distinct electronic characteristics. The carbon-sulfur double bond is longer and weaker than the carbon-oxygen double bond in amides. nih.govnih.gov Specifically, the C=S bond length is approximately 1.64 Å, while the C=O bond is about 1.19 Å. nih.gov This difference arises from the larger van der Waals radius of sulfur (1.85 Å) compared to oxygen (1.40 Å) and sulfur's lower electronegativity (2.58 vs. 3.44 for oxygen). nih.gov
These properties lead to a greater contribution from the polar resonance structure in thioamides, resulting in a higher rotational barrier around the N-C(S) bond by about 5-7 kcal/mol compared to amides. nih.gov Consequently, thioamides are generally more reactive towards both electrophiles and nucleophiles than amides. nih.gov The sulfur atom, being a soft base, readily reacts with soft electrophiles. Conversely, the thiocarbonyl carbon is an electrophilic center that can be attacked by nucleophiles.
Despite this increased reactivity in some contexts, the higher nN→π*C=S conjugation in thioamides can also render them more resistant to hydrolysis and certain nucleophilic additions than amides. nih.gov For instance, the rate of hydrolysis for some thioamides in aqueous potassium hydroxide (B78521) is ten times slower than that of the corresponding amides. nih.govrsc.org The oxidation potential of a model thioamide is also significantly lower than that of its amide equivalent, which has implications for its behavior in electron-transfer processes. nih.gov
The protons alpha to the thiocarbonyl group are generally more acidic than those in the corresponding carbonyl compounds, which allows for the generation of enethiolates, which are sulfur isologues of enolates, that can act as carbon nucleophiles. researchgate.net
Cyclization Reactions and Heterocycle Synthesis Applications
The versatile reactivity of the thioamide functional group makes this compound a valuable precursor in the synthesis of various sulfur-containing heterocyclic compounds.
Thioamides are well-established reactants in the Hantzsch thiazole (B1198619) synthesis, a classic method for constructing the thiazole ring. In this reaction, a thioamide, such as this compound, reacts with an α-haloketone. The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring.
The general mechanism involves the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone, displacing the halide. The resulting intermediate then undergoes cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by elimination of a water molecule to form the aromatic thiazole ring. The presence of the 2-fluorophenyl group can influence the reaction rate and yield due to its electronic and steric effects.
| Reactant 1 | Reactant 2 (α-Haloketone) | Product (Thiazole Derivative) | Key Reaction Steps |
|---|---|---|---|
| This compound | Generic α-haloketone (e.g., 2-chloro-1-phenylethanone) | Substituted 2-(2-fluorobenzyl)thiazole | 1. S-Alkylation 2. Intramolecular Cyclization 3. Dehydration |
This compound can also be used to synthesize other sulfur-containing heterocycles. One notable example is the formation of 1,2,4-thiadiazoles through oxidative dimerization. This transformation involves the oxidation of two molecules of the thioamide, leading to the formation of a new sulfur-nitrogen and sulfur-sulfur bond, ultimately resulting in the five-membered 1,2,4-thiadiazole (B1232254) ring system. Various oxidizing agents can be employed to facilitate this reaction.
Transamidation and N-C(S) Transacylation Reactions
Direct transamidation of thioamides, which involves converting one thioamide into another (R–C(S)–NR¹R² → R–C(S)–NR³R⁴), has been a challenging transformation. nih.gov However, recent methodologies have been developed to achieve this. One strategy involves the site-selective N-tert-butoxycarbonyl (N-Boc) activation of the primary or secondary thioamide. nih.govrsc.org This activation destabilizes the thioamide ground state by decreasing the nN→π*C=S resonance, making the thiocarbonyl carbon more susceptible to nucleophilic attack by an incoming amine. nih.govrsc.org The subsequent collapse of the tetrahedral intermediate is driven by the electronic properties of the leaving amine group. rsc.org This N-C(S) transacylation approach allows for a broad scope of thioamide-to-thioamide conversions. nih.gov
| Concept | Description | Significance |
|---|---|---|
| Challenge | Thioamides are generally resistant to nucleophilic addition and hydrolysis, making direct transamidation difficult. nih.govrsc.org | Limits the direct interconversion of thioamide functionalities. |
| Activation Strategy | Site-selective N-activation (e.g., with a Boc group) decreases resonance stabilization of the N-C(S) bond. nih.govrsc.org | Facilitates nucleophilic attack on the thiocarbonyl carbon. |
| Mechanism | 1. N-activation to destabilize the thioamide. 2. Nucleophilic addition of an amine. 3. Collapse of the tetrahedral intermediate. rsc.org | Enables a general method for thioamide transamidation. |
Oxidative Transformations of Thioamides
The thioamide functionality is susceptible to various oxidative transformations. Depending on the oxidant and reaction conditions, this compound can be converted into different products. For example, mild oxidation can lead to the formation of the corresponding amide. Stronger oxidizing agents can lead to the formation of sulfonic acids or other highly oxidized sulfur species. Electrophilic addition at the sulfur atom is a key step in many of these oxidative reactions. nih.gov The relatively low oxidation potential of thioamides compared to amides makes them more prone to such transformations. nih.gov
Reactions Involving the Fluorophenyl Moiety and its Influence on Overall Reactivity
Electronic Effects : Fluorine is a highly electronegative atom, and its presence on the phenyl ring imparts an inductive electron-withdrawing effect (-I effect). This effect can influence the acidity of the N-H protons and the nucleophilicity of the sulfur atom. The ortho-positioning of the fluorine atom can lead to specific intramolecular interactions, such as hydrogen bonding, which can further modulate reactivity. nih.gov For instance, in related systems, ortho-substituents have been shown to enhance the inhibitory potential of molecules, suggesting a significant electronic influence. nih.gov
Steric Effects : The fluorine atom, while relatively small, can exert steric hindrance that may affect the approach of reactants to the thioamide functional group or influence the conformational preferences of the molecule.
The interplay of these effects can be complex. For example, while the electron-withdrawing nature of the fluorine might be expected to increase the electrophilicity of the thiocarbonyl carbon, this effect could be counteracted by other electronic or steric factors. The presence and position of halogen substituents on aryl rings are known to be critical for the biological activity of many compounds, underscoring the importance of the fluorophenyl moiety. nih.govmdpi.com
Coordination Chemistry of 2 2 Fluorophenyl Ethanethioamide
Ligand Properties of Thioamides and Their Affinity for Metal Ions
Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. chemrxiv.org This substitution leads to significant changes in the molecule's physicochemical properties, which in turn influences its behavior as a ligand.
Key Properties of Thioamides as Ligands:
Enhanced Metal Affinity: Thioamides generally exhibit a greater affinity for certain metal ions compared to their amide counterparts. nih.gov The sulfur atom, being a soft Lewis base, shows a preference for coordinating with soft Lewis acid metal ions such as Ag(I), Hg(II), and Pt(II). researchgate.netresearchgate.net
Coordination Modes: The thioamide group contains two potential donor atoms: the sulfur and the nitrogen. This allows it to function as a monodentate ligand, typically coordinating through the sulfur atom, or as a bidentate ligand, forming a chelate ring by coordinating through both sulfur and nitrogen atoms. researchgate.netnih.gov The latter mode often leads to the formation of stable five- or six-membered rings. nih.gov
Tautomerism: Thioamides can exist in tautomeric forms: the thione form (C=S) and the thiol form (C-SH). ucj.org.ua The equilibrium between these forms can be influenced by factors such as pH and the solvent. ucj.org.ua This tautomerism is crucial in coordination chemistry, as deprotonation of the thiol form creates an anionic ligand that can form very stable complexes. The thionic form typically leads to neutral molecular complexes, while the thiol form often results in anionic complexes. ucj.org.ua
Electronic and Structural Characteristics: Compared to the amide C=O bond, the thioamide C=S bond is longer and weaker. nih.gov The N-H group in a thioamide is more acidic than in an amide, and it acts as a better hydrogen bond donor. nih.gov These properties can influence the stability and structure of the resulting metal complexes.
| Property | Amide (R-CO-NR'R'') | Thioamide (R-CS-NR'R'') |
|---|---|---|
| C=X Bond Length | ~1.23 Å (C=O) | ~1.71 Å (C=S) |
| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol |
| N-H Acidity (pKa) | Higher (less acidic) | Lower by ~6 units (more acidic) |
| Hydrogen Bond Acceptor Strength | Stronger (Oxygen lone pairs) | Weaker (Sulfur lone pairs) |
| Hydrogen Bond Donor Strength | Weaker (N-H) | Stronger (N-H) |
| 13C NMR Shift (C=X) | ~170-180 ppm | ~200-210 ppm |
Formation and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 2-(2-Fluorophenyl)ethanethioamide would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netnih.gov The resulting complexes can be isolated as crystalline solids and their structures can be elucidated using a variety of analytical techniques.
General Synthetic Approach and Characterization:
Synthesis: Complexes are typically formed by mixing the thioamide ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol or methanol. nih.gov The reaction may proceed at room temperature or require heating.
Structural Characterization: The definitive method for determining the structure of a crystalline complex is single-crystal X-ray diffraction. nih.govrsc.orgnih.govfsu.edu This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites. A shift in the C=S stretching vibration band upon complexation indicates the involvement of the sulfur atom in bonding. Similarly, changes in the N-H bands can suggest the participation of the nitrogen atom. cranfield.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies can confirm the structure of the ligand within the complex and provide insights into the coordination environment, especially for diamagnetic complexes. researchgate.netnih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, helping to determine the coordination geometry around the metal ion. researchgate.net
The coordination of this compound could lead to various structural motifs, including discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers, depending on the metal ion and reaction conditions. nih.govmdpi.com The geometry around the metal center can range from tetrahedral and square planar to octahedral. researchgate.netnih.govmdpi.com
| Technique | Information Obtained |
|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, coordination geometry. nih.govfsu.edu |
| Infrared (IR) Spectroscopy | Identification of donor atoms (S, N) through shifts in vibrational frequencies. cranfield.ac.uk |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry of the metal ion. researchgate.net |
| NMR Spectroscopy (1H, 13C) | Ligand structure confirmation and complex formation for diamagnetic species. nih.gov |
| Elemental Analysis | Determination of the empirical formula of the complex. researchgate.net |
| Magnetic Susceptibility | Information on the electronic state and stereochemistry of paramagnetic metal ions. researchgate.net |
Influence of the Fluorophenyl Moiety on Coordination Behavior and Complex Stability
The presence of the 2-fluorophenyl group is expected to significantly influence the ligand properties of this compound and the stability of its metal complexes through both electronic and steric effects.
Steric Effects: The fluorine atom is located at the ortho position of the phenyl ring, which is adjacent to the ethanethioamide chain. This positioning could introduce steric hindrance around the coordination site. This steric bulk might influence the coordination number of the metal ion, the geometry of the resulting complex, and the ability of multiple ligands to arrange around a single metal center. For instance, it could favor the formation of complexes with lower coordination numbers or distorted geometries to minimize steric repulsion.
Advanced Research Applications of 2 2 Fluorophenyl Ethanethioamide in Chemical Biology and Materials Science
Utilization as an Amide Bond Bioisostere in Peptide and Protein Research
The thioamide group serves as an excellent bioisostere of the amide bond, the fundamental linkage in peptides and proteins. researchgate.net This single-atom substitution from oxygen to sulfur is subtle enough to be incorporated into peptide backbones with minimal structural perturbation. nih.gov However, it introduces significant changes in electronic properties, hydrogen bonding capabilities, and conformational preferences, which researchers have exploited to probe and modulate biological systems. researchgate.netresearchgate.net
Probes for Conformational Studies and Dynamics in Peptides and Proteins
The substitution of an amide bond with a thioamide introduces distinct conformational constraints that are highly useful for studying the structure and dynamics of peptides and proteins. The larger van der Waals radius of the sulfur atom compared to oxygen can restrict the conformational flexibility of the peptide backbone. researchgate.net This property has been utilized to stabilize specific secondary structures, such as β-strands, and to design peptides with more controllable conformations. nih.gov
In one study, thioxo peptide analogues of the α-helical peptide GCN4-p1 were synthesized. Circular dichroism (CD) measurements confirmed that these thioamide-containing peptides folded into parallel α-helical structures that were virtually identical to the native peptide, demonstrating that a thioamide linkage is compatible with α-helical structures. nih.gov This allows for the precise investigation of forces and interactions that govern protein folding and stability. By strategically placing a thioamide, researchers can analyze its effect on the local and global conformation of a peptide or protein, providing insights into its dynamic behavior.
Development of Fluorescence Quenching Probes for Mechanistic Biological Studies (e.g., protein folding, proteolysis)
Thioamides have been ingeniously developed as minimally-perturbing fluorescence quenching probes to monitor dynamic biological processes in real-time. nih.govresearchgate.net When placed in proximity to a fluorophore, a thioamide can quench its fluorescence in a distance-dependent manner. researchgate.netnih.gov This principle is applied to study conformational changes associated with protein folding, misfolding, and proteolysis. rsc.org
The mechanism of quenching depends on the specific fluorophore used and can occur through either Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET). rsc.org For instance, thioamides effectively quench the fluorescence of amino acids like tryptophan (Trp) and other synthetic fluorophores such as p-cyanophenylalanine (Cnf) and acridonylalanine (Acd). researchgate.netnih.gov This fluorophore/thioamide pair acts as a spectroscopic ruler; a change in the distance between them, caused by a conformational rearrangement, results in a measurable change in fluorescence intensity. researchgate.net This technique has been successfully used to monitor the thermal unfolding of the villin headpiece HP35 protein domain, providing high-resolution data on its folding pathway. nih.gov
| Fluorophore Partner | Quenching Mechanism | Studied Application |
| p-Cyanophenylalanine (Cnf) | FRET | Protein Folding |
| Tryptophan (Trp) | PET | Protein Dynamics |
| Acridonylalanine (Acd) | PET | Conformational Changes |
| Fluorescein (Fam) | PET | Proteolysis, Protein Folding |
This table summarizes common fluorophore-thioamide pairs and their applications in mechanistic biological studies.
Investigations into Enhanced Chemical Stability and Proteolytic Resistance of Peptides (Mechanistic Focus)
A significant application of thioamide substitution is the enhancement of peptide stability against enzymatic degradation by proteases. This increased proteolytic resistance is a critical attribute for developing therapeutic peptides with longer in vivo half-lives. nih.govacs.org The mechanism behind this stability stems from the altered electronic and steric properties of the thioamide bond, which disrupts the recognition and binding by protease active sites. upenn.edu
Research on therapeutically relevant peptides like glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP) has shown that a single thioamide substitution near the cleavage site can make them up to 750-fold more stable against dipeptidyl peptidase 4 (DPP-4), the primary enzyme responsible for their degradation. nih.govacs.org Mechanistic studies indicate that the thioamide primarily prevents the peptide from effectively binding to the protease. upenn.edu This effect is position-dependent; substitutions at the P1 or P2 positions relative to the scissile bond are often most effective at inhibiting cleavage. nih.govnih.gov This selective disruption allows thioamides to enhance stability while often preserving the peptide's ability to bind to its target receptor, thereby maintaining its biological activity. nih.govacs.org
| Peptide | Protease | Thioamide Position | Increase in Stability (Fold) |
| GLP-1 Analogue | Dipeptidyl Peptidase 4 (DPP-4) | Near Scissile Bond | Up to 750 |
| GIP Analogue | Dipeptidyl Peptidase 4 (DPP-4) | Near Scissile Bond | Up to 750 |
| Neuropeptide Y Probe | Kallikreins | P1/P3 | Increased Serum Half-Life (>24h) |
| Model Substrate | Cathepsin L | P1 | Converted Substrate to Inhibitor |
This table highlights key research findings on the enhanced proteolytic resistance of peptides following thioamide substitution.
Applications in Organic Catalysis and Organocatalysis Research
The unique electronic properties of the thioamide functional group are also being explored in the field of organic catalysis. While direct applications of 2-(2-Fluorophenyl)ethanethioamide as a catalyst are not extensively documented, related thio-compounds like thioureas and thioimidates have emerged as powerful organocatalysts, particularly in ring-opening polymerization (ROP). stanford.edursc.org Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions, offering a metal-free alternative for synthesizing complex molecules and polymers. rsc.org
Thiourea-based catalysts function through hydrogen bonding, activating monomers for polymerization. rsc.org Thioimidates have been identified as a highly efficient and tunable class of catalysts for the ROP of various cyclic esters and carbonates, demonstrating high reactivity and selectivity. stanford.edu Mechanistic investigations suggest that their high selectivity arises from a stronger binding affinity for monomers compared to the growing polymer chains, which allows for precise control over the polymerization process. stanford.edu This research highlights the potential of the broader thioamide and related functional groups to serve as versatile platforms for designing new and efficient organocatalysts.
Integration into Novel Materials Science Applications (e.g., Copolymer Synthesis, Polymer-Supported Organocatalysis)
In materials science, the thioamide functional group provides a chemical handle for creating novel polymers with unique properties. A key application is the direct radical copolymerization of thioamides with vinyl monomers. nih.gov In this process, the C=S double bond of the thioamide participates in the reaction to form vinyl polymers that contain degradable thioether bonds directly in their backbones. nih.gov
The presence of these thioether linkages makes the resulting polymers susceptible to degradation under specific conditions, which is a desirable feature for creating environmentally friendly materials or biomedical devices. nih.gov For instance, copolymers synthesized from thioformamides and various vinyl monomers have been shown to degrade when treated with a silver nitrate solution. nih.gov This approach expands the toolkit for polymer chemists, enabling the synthesis of functional materials with tailored degradability. Furthermore, the principles of organocatalysis involving thio-compounds can be extended to polymer-supported systems, where the catalyst is immobilized on a polymer scaffold, facilitating catalyst recovery and reuse in sustainable chemical processes.
Future Research Directions and Perspectives
Development of Innovative and Eco-Friendly Synthetic Strategies for Fluorinated Thioamides
The synthesis of thioamides, including fluorinated analogs like 2-(2-Fluorophenyl)ethanethioamide, has traditionally relied on methods that can be harsh and environmentally taxing. Future research should prioritize the development of more sustainable and efficient synthetic routes.
One promising avenue is the exploration of catalyst-free and solvent-free reaction conditions . Inspired by the Willgerodt-Kindler reaction, which can be performed without a catalyst, researchers could investigate the direct reaction of 2-fluoroacetophenone (B1329501) with elemental sulfur and an amine under solvent-free conditions to produce this compound. mdpi.com This approach would significantly reduce waste and the use of hazardous organic solvents.
Furthermore, the use of elemental sulfur as a thiating agent in conjunction with various activating methods presents a green alternative to traditional phosphorus-based reagents like Lawesson's reagent. mdpi.comchemistryviews.orgchemrxiv.org Research could focus on optimizing reaction conditions using elemental sulfur for the synthesis of this compound, potentially in combination with microwave irradiation or ultrasonication to enhance reaction rates and yields. nih.govscirp.orgmdpi.com The development of protocols using recyclable catalysts, such as copper-based systems, could also contribute to more sustainable synthetic processes. mdpi.com
Another innovative approach involves the use of deep eutectic solvents (DES) . These biodegradable and low-cost solvents have shown promise in the synthesis of thioamides, offering a greener reaction medium that can sometimes be recycled. rsc.org Investigating the synthesis of this compound in a suitable DES could lead to a highly efficient and environmentally benign protocol.
The table below summarizes potential eco-friendly synthetic strategies for fluorinated thioamides that could be adapted for this compound.
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Catalyst-Free & Solvent-Free | Utilizes thermal energy to drive the reaction without catalysts or solvents. | Reduced waste, lower cost, simplified purification. |
| Elemental Sulfur-Based | Employs elemental sulfur as the sulfur source, often with an activator. | Atom-economical, avoids hazardous phosphorus reagents. |
| Microwave/Ultrasound-Assisted | Uses non-conventional energy sources to accelerate reactions. | Faster reaction times, potentially higher yields, energy efficient. |
| Deep Eutectic Solvents (DES) | Employs biodegradable and recyclable solvents. | Green reaction medium, potential for improved reactivity and selectivity. |
Deeper Mechanistic Understanding of Novel Reactivity Pathways
A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new applications. Future research should focus on elucidating the intricate details of its reactivity.
For instance, in the synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur, the precise mechanism of sulfur insertion and amide bond formation remains an area for investigation. chemistryviews.org Detailed mechanistic studies, potentially employing isotopic labeling and kinetic analysis, could shed light on the reactive intermediates and transition states involved in the synthesis of this compound via such routes.
Furthermore, the thioamide group itself is a versatile functional handle for further chemical transformations. Investigating the reactivity of the thioamide in this compound towards various electrophiles and nucleophiles could lead to the discovery of novel heterocyclic compounds. The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the thioamide group, potentially leading to unique reactivity patterns compared to its non-fluorinated counterpart.
Advanced Computational Modeling and Prediction of Properties and Reactivity
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into molecular structure, properties, and reaction mechanisms at the atomic level. Future research on this compound should leverage advanced computational modeling techniques.
Density Functional Theory (DFT) calculations can be employed to predict the conformational preferences, vibrational frequencies, and electronic properties of this compound. researchgate.net Such calculations can help in understanding the influence of the fluorine substituent on the geometry and reactivity of the thioamide group. For example, computational studies on related fluorinated sulfonamides have been used to create pharmacophore models and understand binding interactions with biological targets. nih.gov
Moreover, computational modeling can be instrumental in elucidating reaction pathways and predicting the feasibility of new synthetic routes. By calculating the energy barriers of different reaction steps, researchers can identify the most promising synthetic strategies before embarking on extensive experimental work. nih.gov This predictive power can significantly accelerate the discovery of efficient and selective methods for the synthesis and functionalization of this compound.
The following table highlights key areas where computational modeling can be applied:
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data. | Understanding of conformational preferences and the electronic influence of the fluorine atom. |
| Transition State Theory | Calculation of reaction energy barriers and elucidation of reaction mechanisms. | Identification of optimal synthetic routes and prediction of reactivity. |
| Molecular Docking | Simulation of binding interactions with biological targets. | Prediction of potential biological activities and guidance for drug design. |
Expanding the Scope of Research Applications in Emerging Interdisciplinary Fields
The unique combination of a fluorine atom and a thioamide group in this compound suggests a wide range of potential applications in various interdisciplinary fields. Future research should aim to explore these possibilities.
In the realm of medicinal chemistry , the introduction of fluorine is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Thioamides are also known to be present in some pharmaceutically active compounds. chemistryviews.org Therefore, this compound and its derivatives could be investigated as potential therapeutic agents. For instance, fluorinated compounds have shown promise as enzyme inhibitors, and the thioamide moiety could be crucial for binding to specific protein targets. nih.gov
In materials science , the properties of organic materials can be fine-tuned by incorporating fluorine atoms. The presence of the polar C-F bond and the thioamide group could impart interesting electronic and self-assembly properties to molecules derived from this compound. This could lead to the development of new organic semiconductors, liquid crystals, or functional polymers.
Furthermore, the thioamide group can act as a ligand for metal ions. Exploring the coordination chemistry of this compound could lead to the synthesis of novel metal complexes with interesting catalytic or photophysical properties.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)ethanethioamide, and how can purity be optimized?
Answer:
- Synthetic Route: A common approach involves thionation of the corresponding amide precursor (e.g., 2-(2-fluorophenyl)acetamide) using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions. For example, refluxing in dry toluene at 110°C for 6–8 hours yields the thioamide .
- Purity Optimization: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress with TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and confirm purity via NMR (¹H/¹³C) and HPLC (>98% purity) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Answer:
- Structural Analysis: Use ¹H NMR (δ ~7.3–7.8 ppm for aromatic protons, δ ~3.5–4.0 ppm for CH₂-S), ¹³C NMR (δ ~170 ppm for C=S), and IR (ν ~1250 cm⁻¹ for C=S stretch). Mass spectrometry (ESI-MS) confirms molecular weight (MW: 183.22 g/mol) .
- Electronic Properties: UV-Vis spectroscopy (λmax ~260–280 nm) and DFT calculations (B3LYP/6-31G*) predict charge distribution and reactivity .
Q. What are the key stability considerations for handling and storing this compound?
Answer:
- Stability: The compound is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials.
- Decomposition Signs: Discoloration (yellow to brown) or precipitation indicates degradation. Confirm stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
- Data Validation: Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) using standardized protocols. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., DMSO concentration, pH).
- Structural Confirmation: Re-synthesize disputed derivatives and confirm structures via X-ray crystallography or 2D NMR (COSY, HSQC) .
Q. What advanced methodologies are suitable for studying the compound’s reactivity in cross-coupling reactions?
Answer:
Q. How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to fluorophenyl-recognizing enzymes (e.g., kinases). Validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields).
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding with C=S, π-stacking with fluorophenyl) .
Methodological Challenges
Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
Answer:
Q. How can researchers mitigate hazards during large-scale synthesis?
Answer:
- Safety Protocols: Use closed-system reactors to minimize exposure to toxic H₂S (generated during thionation). Implement real-time gas monitoring and scrubbing (NaOH traps).
- PPE Requirements: Wear nitrile gloves, face shields, and fume hoods with HEPA filters .
Data Interpretation and Reporting
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
